Serine, 3-ethoxy-O-ethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serine, 3-ethoxy-O-ethyl-, ethyl ester is an organic compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is a derivative of propanoic acid and is characterized by the presence of an amino group and two ethoxy groups attached to the propanoate backbone. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Serine, 3-ethoxy-O-ethyl-, ethyl ester can be synthesized through the reaction of diethyl malonate with chloroacetic acid in the presence of a base catalyst . The reaction typically involves the following steps:
Formation of the intermediate: Diethyl malonate reacts with chloroacetic acid to form an intermediate compound.
Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group.
Esterification: The final step involves esterification to form ethyl 2-amino-3,3-diethoxypropanoate.
Industrial Production Methods
Industrial production of ethyl 2-amino-3,3-diethoxypropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Serine, 3-ethoxy-O-ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Serine, 3-ethoxy-O-ethyl-, ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3,3-diethoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Serine, 3-ethoxy-O-ethyl-, ethyl ester can be compared with other similar compounds such as:
Ethyl 3,3-diethoxypropanoate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
Diethyl malonate: A precursor in the synthesis of ethyl 2-amino-3,3-diethoxypropanoate, it has different reactivity due to the absence of the amino group.
Chloroacetic acid: Another precursor, it is more reactive due to the presence of the chloro group.
This compound is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H19NO4 |
---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 2-amino-3,3-diethoxypropanoate |
InChI |
InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
LRUJOFUURXUABL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C(=O)OCC)N)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.